4-(3-Aminophenyl)phenol
Overview
Description
“4-(3-Aminophenyl)phenol” is a compound that belongs to the class of phenols . Phenols are formed by replacing one hydrogen atom from an aromatic hydrocarbon with a –OH group . The structure of phenols consists of two parts: the aromatic ring or the aryl group, and the functional group (OH) or the hydroxyl group .
Synthesis Analysis
The synthesis of aniline-based triarylmethanes, which includes “4-(3-Aminophenyl)phenol”, has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines . This protocol was successfully performed under metal- and solvent-free conditions with a broad range of substrates .
Molecular Structure Analysis
The molecular structure of “4-(3-Aminophenyl)phenol” was studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-Aminophenyl)phenol .
Chemical Reactions Analysis
Phenols, including “4-(3-Aminophenyl)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical And Chemical Properties Analysis
Phenols are colorless liquids or solids and turn dark brownish color when exposed to the atmosphere due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces . Due to the ability to form hydrogen bonding, phenols are readily soluble in water .
Scientific Research Applications
Sensing Applications
Boronic acids, which can be derived from 4-(3-Aminophenyl)phenol, are increasingly utilized in diverse areas of research, including various sensing applications . They interact with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in both homogeneous assays and heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can be particularly useful in research involving proteins and cells .
Protein Manipulation and Modification
Boronic acids have shown significant growth in their interaction with proteins, their manipulation, and cell labelling . This makes 4-(3-Aminophenyl)phenol valuable in research involving protein studies .
Separation Technologies
Boronic acids are also used in separation technologies . This includes the electrophoresis of glycated molecules , making 4-(3-Aminophenyl)phenol useful in this field.
Development of Therapeutics
Boronic acids are used in the development of therapeutics . This includes their use in polymers for the controlled release of insulin .
Synthesis of Aniline-based Triarylmethanes
4-(3-Aminophenyl)phenol can be used in the synthesis of aniline-based triarylmethanes . This is achieved through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines .
Environmental Applications
4-(3-Aminophenyl)phenol can be used in the mineralization of environment-polluting materials, such as phenol and chlorophenols . This is achieved through catalytic reactions, leading to the oxidation of these pollutants to harmless short-chained carboxylic acids .
Mechanism of Action
Biochemical Pathways
Phenolic compounds, in general, are known to be involved in various biochemical pathways, including those related to the biosynthesis of phenylpropanoids and benzoic acids . They can also affect the metabolism of other compounds in the cell.
Action Environment
The action, efficacy, and stability of 4-(3-Aminophenyl)phenol can be influenced by various environmental factors . For instance, the pH of the environment could affect the ionization state of the compound, potentially influencing its interaction with targets The presence of other molecules could also affect its action.
Safety and Hazards
properties
IUPAC Name |
4-(3-aminophenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUGPMFSEHZORG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373341 | |
Record name | 4-(3-aminophenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminophenyl)phenol | |
CAS RN |
107865-00-9 | |
Record name | 4-(3-aminophenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.